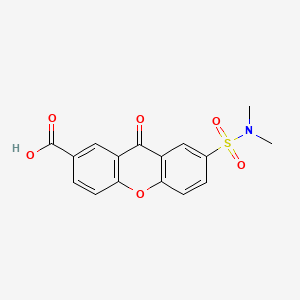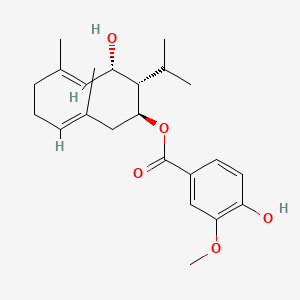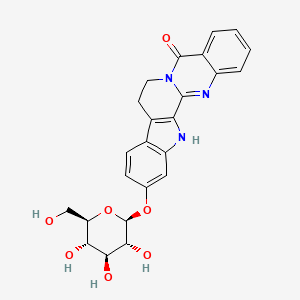
テトラデカン酸-d27
概要
説明
ミリスチン酸自体は、動物性および植物性脂肪、特にバター脂肪、ココナッツ油、パーム油、およびナツメグ油に含まれる飽和14炭素脂肪酸です 。両親媒性と脂質代謝への関与により、生物学的プロセスにおいて重要な役割を果たしています。
2. 製法
合成経路:: ミリスチン酸-d27は、重水素化前駆体を用いた化学反応によって合成できます。一般的な方法の1つは、重水素ガスまたは重水素化試薬を用いてミリスチン酸を重水素化することです。
反応条件:: 重水素化プロセスは通常、触媒の存在下または重水素化溶媒中での重水素ガスを使用するなど、制御された条件下で行われます。特定の反応条件は、選択された合成経路によって異なる場合があります。
工業生産:: ミリスチン酸-d27の工業規模の生産には、大規模な重水素化プロセスが含まれます。 詳細な工業的製法は、専売技術であり、文献では一般的に公開されていません。
科学的研究の応用
ミリスチン酸-d27は、以下のように使用されています。
脂質代謝研究: 研究者は、それをミリスチン酸レベルの定量のための内部標準として使用しています。
膜生物物理学: 脂質二重層への組み込みは、膜特性の研究に役立ちます。
薬物送達システム: 重水素化脂肪酸は、薬物の安定性とバイオアベイラビリティを向上させます。
生化学分析
Biochemical Properties
Tetradecanoic-d27 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carboxylesterase, an enzyme that hydrolyzes carboxylic esters into alcohol and carboxylate . Tetradecanoic-d27 acid acts as an inhibitor of carboxylesterase, thereby affecting the hydrolysis process. Additionally, it is involved in the synthesis of myristoylated proteins, where it is covalently attached to the N-terminal glycine residue of proteins, influencing their function and localization .
Cellular Effects
Tetradecanoic-d27 acid has various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to modulate the activity of protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tetradecanoic-d27 acid exerts its effects through various mechanisms. It binds to specific proteins and enzymes, influencing their activity. For example, the binding of tetradecanoic-d27 acid to carboxylesterase inhibits the enzyme’s activity, preventing the hydrolysis of carboxylic esters . Additionally, it can activate or inhibit other enzymes, leading to changes in metabolic pathways and gene expression. The incorporation of tetradecanoic-d27 acid into myristoylated proteins also affects their localization and function within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetradecanoic-d27 acid can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that tetradecanoic-d27 acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of tetradecanoic-d27 acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, tetradecanoic-d27 acid can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the appropriate dosage for experimental studies and potential therapeutic applications.
Metabolic Pathways
Tetradecanoic-d27 acid is involved in several metabolic pathways. It is a substrate for enzymes such as carboxylesterase and is incorporated into myristoylated proteins . The compound can also affect metabolic flux and metabolite levels, influencing pathways related to lipid metabolism and energy production . Understanding these pathways is essential for elucidating the broader impact of tetradecanoic-d27 acid on cellular metabolism.
Transport and Distribution
Within cells and tissues, tetradecanoic-d27 acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its availability and activity within different cellular compartments .
Subcellular Localization
Tetradecanoic-d27 acid exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, the incorporation of tetradecanoic-d27 acid into myristoylated proteins can direct these proteins to the plasma membrane or other cellular structures, influencing their function and activity .
準備方法
Synthetic Routes:: Myristic Acid-d27 can be synthesized through chemical reactions involving deuterated precursors. One common method is the deuteration of Myristic acid using deuterium gas or deuterated reagents.
Reaction Conditions:: The deuteration process typically occurs under controlled conditions, such as using deuterium gas in the presence of a catalyst or deuterated solvents. The specific reaction conditions may vary based on the synthetic route chosen.
Industrial Production:: Industrial-scale production of Myristic Acid-d27 involves large-scale deuteration processes. detailed industrial methods are proprietary and may not be widely available in the literature.
化学反応の分析
反応:: ミリスチン酸-d27は、以下を含むさまざまな化学反応を起こすことができます。
酸化: 酸化プロセスにより、ミリスチン酸誘導体の生成につながる可能性があります。
還元: 還元反応により、飽和または部分的に飽和した誘導体が生成される可能性があります。
置換: 置換反応により、炭素鎖に結合した官能基を変更できます。
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)またはクロム酸(H2CrO4)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)は、一般的に使用される還元剤です。
置換: さまざまな求核剤(例:ハロゲン化物、アミン)が官能基を置換できます。
主な生成物:: 特定の生成物は反応の種類によって異なります。酸化によりカルボン酸が生成される可能性がある一方、還元によりアルコールまたは飽和脂肪酸が生成される可能性があります。
作用機序
ミリスチン酸-d27の効果の正確なメカニズムは、その状況によって異なります。タンパク質のアシル化、膜の流動性、またはシグナル伝達経路に影響を与える可能性があります。特定の分子標的を解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
ミリスチン酸-d27は、正確な定量を可能にする重水素標識が特徴です。同様の化合物には、ミリスチン酸(非重水素化)、およびパルミチン酸(C16:0)およびステアリン酸(C18:0)などの他の脂肪酸が含まれます。
類似化合物との比較
Myristic Acid-d27 stands out due to its deuterium labeling, which allows precise quantification. Similar compounds include Myristic acid (non-deuterated) and other fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583616 | |
| Record name | (~2~H_27_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60658-41-5 | |
| Record name | (~2~H_27_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60658-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,6R,7R,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1257099.png)


![2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B1257102.png)



![Thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B1257111.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1257116.png)

![[(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid](/img/structure/B1257118.png)
